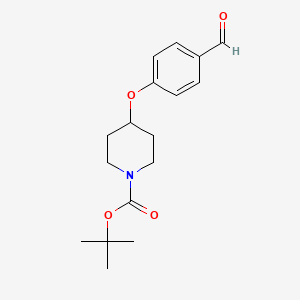
Tert-butyl 4-(4-formylphenoxy)piperidine-1-carboxylate
概要
説明
The compound "Tert-butyl 4-(4-formylphenoxy)piperidine-1-carboxylate" is a chemical entity that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The tert-butyl group is a common protecting group in organic synthesis, and the formylphenoxy moiety suggests potential reactivity due to the presence of an aldehyde functional group.
Synthesis Analysis
The synthesis of related piperidine carboxylate compounds has been reported in various studies. For instance, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, was achieved through a multi-step process starting from commercially available piperidin-4-ylmethanol. This process included nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of 71.4% . Similarly, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone was used to synthesize tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are valuable synthons for diverse piperidine derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray diffraction studies. For example, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was determined to crystallize in the monoclinic system with specific unit cell parameters, and the molecules were linked through weak intermolecular interactions and aromatic π–π stacking interactions . Another study reported the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, where the piperazine ring adopts a chair conformation and the molecule forms chains in the crystal via C–H⋯O hydrogen bonds .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The formyl group in the compound of interest suggests potential for reactions such as condensation to form Schiff bases or further oxidation to carboxylic acids. The tert-butyl group can be deprotected under acidic conditions, providing access to the free carboxylate, which can be used for further functionalization or coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be inferred from related compounds. For instance, the solubility, melting point, and boiling point are influenced by the substituents on the piperidine ring. The presence of the tert-butyl group generally increases steric bulk, which can affect the compound's reactivity and physical properties. The electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, have been studied using computational methods, providing insights into the reactivity and interaction of these molecules with biological targets .
科学的研究の応用
Synthesis and Applications in Drug Development
Tert-butyl 4-(4-formylphenoxy)piperidine-1-carboxylate and its derivatives have been identified as key intermediates in the synthesis of various pharmacologically important compounds. For instance, one derivative is crucial in synthesizing Vandetanib, an anticancer drug, through a process involving acylation, sulfonation, and substitution (Wang et al., 2015). Another derivative plays a significant role in the synthesis of Crizotinib, a drug used in cancer treatment, with a synthesis process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).
Intermediate in Anticancer Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound related to tert-butyl 4-(4-formylphenoxy)piperidine-1-carboxylate, has been identified as an important intermediate for small molecule anticancer drugs. A high-yield synthetic method for this compound has been established, which is significant in the development of novel anticancer therapeutics (Zhang et al., 2018).
Structural and Molecular Analysis
In-depth structural and molecular analyses of tert-butyl piperidine-1-carboxylate derivatives have been conducted to understand their properties better. For example, X-ray studies have been used to examine the structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, revealing details about molecular packing and hydrogen bonding in the crystal structure (Didierjean et al., 2004).
Role in Synthesizing Piperidine Derivatives
Tert-butyl 4-oxopiperidine-1-carboxylate and its derivatives are used in synthesizing various piperidine derivatives, which are important in pharmaceutical research for developing new drugs. The reactions involve processes like allylation and stereoselective cyclization to create diverse piperidine derivatives (Moskalenko & Boev, 2014).
Safety And Hazards
将来の方向性
While specific future directions for Tert-butyl 4-(4-formylphenoxy)piperidine-1-carboxylate are not available, similar compounds are being explored for their potential in PROTAC development for targeted protein degradation . This suggests that Tert-butyl 4-(4-formylphenoxy)piperidine-1-carboxylate could also have potential applications in this area.
特性
IUPAC Name |
tert-butyl 4-(4-formylphenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-8-15(9-11-18)21-14-6-4-13(12-19)5-7-14/h4-7,12,15H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZYGTODZAFRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627152 | |
| Record name | tert-Butyl 4-(4-formylphenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Formyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester | |
CAS RN |
207798-38-7 | |
| Record name | tert-Butyl 4-(4-formylphenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(4-formylphenoxy)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

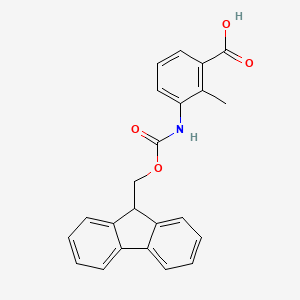
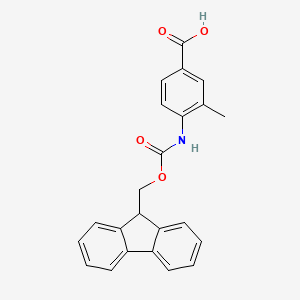
![Fmoc-3-endo-aminobicyclo[2.2.1]-hept-5-ene-2-endo-carboxylic acid](/img/structure/B1322507.png)



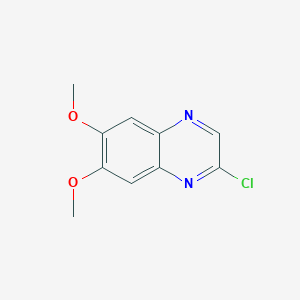

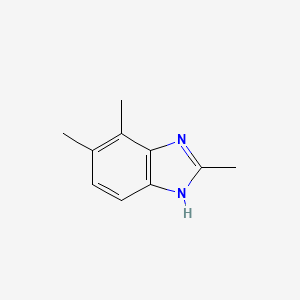
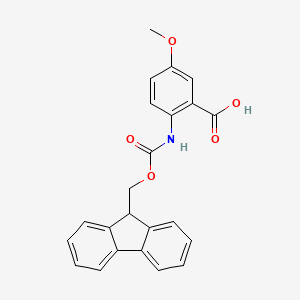



![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)